2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid molecular structure
2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid molecular structure
An In-depth Technical Guide on the Molecular Structure of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid
Foreword for the Researcher
The pyridine scaffold remains a cornerstone in the landscape of medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The nuanced electronic properties and versatile substitution patterns of the pyridine ring offer a rich playground for the design of molecules with tailored biological activities. This guide focuses on a particularly compelling derivative: 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid. Our objective is to provide a detailed exploration of its molecular architecture, moving beyond a simple description to an analysis of how its structure dictates its chemical behavior and potential as a pharmacophore. For the drug development professional, understanding these fundamental principles is paramount to the rational design of next-generation therapeutics.
The Molecular Architecture: A Crystallographic Perspective
The most definitive insights into the molecular structure of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid come from single-crystal X-ray diffraction studies. These analyses reveal not just the connectivity of atoms, but their precise arrangement in three-dimensional space and the subtle non-covalent interactions that govern its solid-state form.
Core Structural & Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | [3] |
| Molecular Weight | 197.15 g/mol | [4] |
| CAS Number | 2860-55-1 | [3] |
| Appearance | White to off-white solid/powder | [5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | [5] |
Zwitterionic Nature and Hydrogen Bonding
In the solid state, the molecule exists as a zwitterion. This is a critical feature where the acidic proton from one of the carboxylic acid groups migrates to the basic nitrogen atom of the pyridine ring. This internal acid-base reaction profoundly influences the molecule's electronic distribution and its interaction with neighboring molecules.
The crystal packing is heavily dictated by a network of hydrogen bonds:
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Intramolecular H-Bonding: A strong hydrogen bond forms between the hydroxyl group at the C2 position and the adjacent carboxylate group at the C3 position. This interaction locks the local conformation and contributes to the overall planarity of the pyridine ring system.
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Intermolecular H-Bonding: The protonated pyridine nitrogen and the remaining carboxylic acid group act as hydrogen bond donors, while the carboxylate oxygen atoms serve as acceptors. This extensive network of intermolecular hydrogen bonds creates a stable, three-dimensional supramolecular assembly.
Synthesis and Chemical Reactivity
The synthesis of pyridine dicarboxylic acids, including the title compound, often relies on the oxidation of substituted pyridine precursors, such as lutidines (dimethylpyridines).[6][7] The presence of multiple functional groups on the 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid scaffold provides a versatile platform for further chemical modification.
Representative Synthetic Workflow
The following diagram illustrates a generalized pathway for the synthesis, which typically involves the oxidation of a readily available starting material.
Caption: Generalized synthetic workflow for pyridine dicarboxylic acid derivatives.
Experimental Protocol: Oxidation of 2,6-Lutidine
This protocol describes a common method for creating a pyridine dicarboxylic acid core, which is a precursor to more complex derivatives.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2,6-lutidine in water.
-
Oxidant Addition: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to control the exothermic reaction.[7]
-
Reflux: Heat the reaction mixture to reflux for several hours until the characteristic purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Work-up: Cool the mixture and filter to remove the manganese dioxide byproduct.
-
Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~3-4. The pyridine dicarboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from hot water to obtain the purified product.
Trustworthiness through Validation: The identity and purity of the synthesized compound must be rigorously confirmed at each step. This is achieved through standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry to verify the molecular weight, and melting point analysis to assess purity.
Spectroscopic Signature
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and electronic environment in solution.
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¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum of a related compound, 2-hydroxy-6-methyl-3-pyridinecarboxylic acid, shows characteristic signals: a singlet for the methyl protons (~2.4 ppm), distinct signals for the aromatic protons on the pyridine ring, and broad signals at lower field for the exchangeable hydroxyl and carboxylic acid protons.[8]
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IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong, broad absorption bands characteristic of the O-H stretching of the carboxylic acid and hydroxyl groups, often centered around 3000 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid groups is also prominent around 1700 cm⁻¹.
Implications for Drug Design and Development
The molecular structure of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is rich with features that are highly relevant for drug design. Pyridine dicarboxylic acid derivatives are known to act as bifunctional organocatalysts and are key components in biologically active molecules.[9][10]
Key Pharmacophoric Features
The molecule presents several key features that can interact with biological targets such as enzymes or receptors:
Caption: Potential interaction modes of the pharmacophoric features.
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Hydrogen Bond Donors/Acceptors: The hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors, allowing for strong, specific interactions with amino acid residues in a protein's active site.
-
Metal Chelation: The arrangement of the pyridine nitrogen and the adjacent carboxylate group creates a bidentate chelation site, making this scaffold a prime candidate for designing inhibitors of metalloenzymes.[11]
-
Aromatic System: The pyridine ring can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
-
Lipophilic Moiety: The methyl group provides a small lipophilic region that can interact with hydrophobic pockets within a target protein.
Therapeutic Potential
The pyridinedicarboxylate scaffold is a privileged structure in medicinal chemistry. Derivatives are being investigated for a range of applications, including:
-
Enzyme Inhibition: As noted, the metal-chelating properties are ideal for targeting metalloenzymes.
-
Antimicrobial and Antiviral Agents: The pyridine core is a common motif in many antimicrobial and antiviral drugs.[1]
-
Neuroprotection: Certain pyridine-2,6-dicarboxamide derivatives have shown neuroprotective effects, highlighting the scaffold's potential in treating neurodegenerative diseases.[10]
By modifying the functional groups—for instance, by converting the carboxylic acids to esters or amides—researchers can fine-tune the molecule's properties, such as its solubility, cell permeability, and binding affinity, to optimize it as a drug candidate.[12]
References
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2-Hydroxy-6-methylpyridine-3-carboxylic Acid - Pipzine Chemicals. Available at: [Link]
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2-Hydroxy-6-methylpyridine-3, 4-dicarboxylic acid, min 95%, 5 grams - Oakwood Chemical. Available at: [Link]
- US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents.
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Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water - Organic Chemistry Portal. Available at: [Link]
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Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate - ResearchGate. Available at: [Link]
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Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed. Available at: [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC. Available at: [Link]
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Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. Available at: [Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC. Available at: [Link]
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6-Mercaptopyridine-2,3-dicarboxylic acid | C7H5NO4S | CID 137551988 - PubChem. Available at: [Link]
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